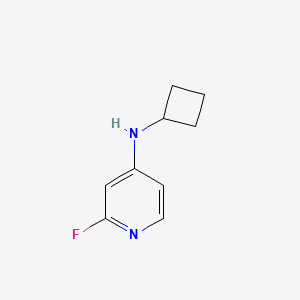

N-cyclobutyl-2-fluoropyridin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-cyclobutyl-2-fluoropyridin-4-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another approach involves the use of fluorinating agents like N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (F-TMP-BF4) .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using efficient and cost-effective fluorinating agents. The choice of reagents and conditions depends on the desired yield and purity of the final product. High availability of fluorinated synthetic blocks and effective fluorinating reagents have accelerated developments in this field .

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-2-fluoropyridin-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Cyclization: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include:

Fluorinating Agents: Such as N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (F-TMP-BF4).

Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

N-cyclobutyl-2-fluoropyridin-4-amine has several scientific research applications:

Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities.

Agricultural Chemistry: Fluorinated pyridines are used as active ingredients in agrochemicals.

Radiopharmaceuticals: Fluorinated pyridines are used in the synthesis of radiolabeled compounds for imaging and therapy.

Mechanism of Action

The mechanism of action of N-cyclobutyl-2-fluoropyridin-4-amine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in various biological effects, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyridines, such as:

- 2-fluoropyridine

- 3-fluoropyridine

- 4-fluoropyridine

- 2,6-difluoropyridine

Uniqueness

N-cyclobutyl-2-fluoropyridin-4-amine is unique due to the presence of both a cyclobutyl group and a fluorine atom in the pyridine ring. This combination can result in distinct chemical and biological properties compared to other fluorinated pyridines .

Biological Activity

N-cyclobutyl-2-fluoropyridin-4-amine is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications in various therapeutic areas.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a cyclobutyl group and a fluorine atom. The presence of these functional groups influences its interaction with biological targets, particularly in enzyme inhibition and receptor modulation.

Biological Activity Overview

Research indicates that this compound exhibits significant activity against various biological targets. Notably, it has been studied for its inhibitory effects on certain kinases, which are crucial in cell signaling pathways.

Table 1: Biological Targets and IC50 Values

The mechanism of action for this compound primarily involves the inhibition of specific kinases. The compound binds to the active sites of these enzymes, preventing substrate phosphorylation, which is essential for various cellular processes such as growth and apoptosis.

Case Study: Inhibition of JNK3

A study highlighted the compound's ability to inhibit JNK3 with an IC50 value of 120 nM. This inhibition was attributed to the structural modifications that enhance binding affinity to the enzyme's active site. The study utilized enzyme-linked immunosorbent assays (ELISA) to quantify the inhibitory effects and confirmed the binding mode through X-ray crystallography .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the cyclobutyl group and the pyridine ring can significantly affect biological activity. For instance, varying substituents on the pyridine ring have been shown to modulate potency against different kinases.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Cyclobutyl Size | Larger rings decrease potency |

| Fluorine Substitution | Enhances binding affinity |

| Aromatic Substituents | Varying effects on selectivity |

Therapeutic Applications

Given its biological activity, this compound holds promise for therapeutic applications in treating conditions related to dysregulated kinase activity, such as cancer and neurodegenerative diseases. The compound's ability to selectively inhibit JNK3 suggests potential in cancer therapies where this pathway is often overactive.

Properties

Molecular Formula |

C9H11FN2 |

|---|---|

Molecular Weight |

166.20 g/mol |

IUPAC Name |

N-cyclobutyl-2-fluoropyridin-4-amine |

InChI |

InChI=1S/C9H11FN2/c10-9-6-8(4-5-11-9)12-7-2-1-3-7/h4-7H,1-3H2,(H,11,12) |

InChI Key |

AAOFVLDXAZVSOW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)NC2=CC(=NC=C2)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.